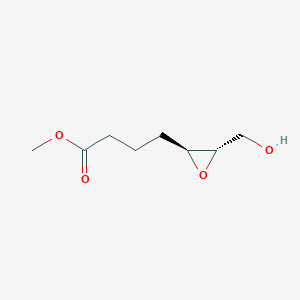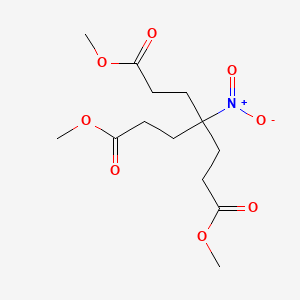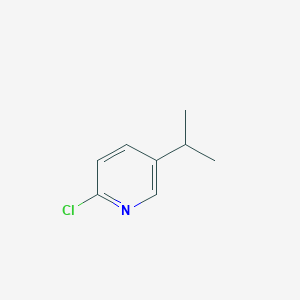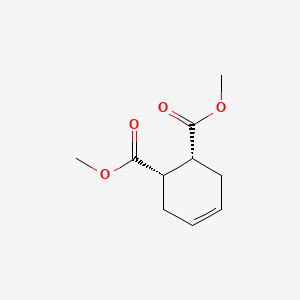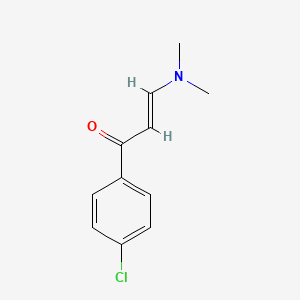
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Chlorophenols, including compounds similar in structure to (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxic effects to mammalian and aquatic life. However, their persistence in the environment varies significantly with the presence of adapted microflora capable of biodegrading these compounds. This variability suggests that research into the biodegradation pathways and environmental fate of similar compounds is crucial for understanding their long-term impact (Krijgsheld & Gen, 1986).
Chemical Analysis and Mechanistic Studies
Studies on the mechanism of bond cleavage during the acidolysis of lignin model compounds provide insights into the chemical behavior of complex organic molecules, which can include chlorophenyl derivatives. These investigations highlight the significance of specific functional groups and their impact on chemical reactions, potentially offering a basis for understanding the reactivity and applications of this compound in synthetic chemistry or environmental remediation (Yokoyama, 2015).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease has identified compounds with structural features similar to this compound. These studies emphasize the role of specific chemical structures in binding to amyloid plaques, offering a foundation for exploring the potential use of chlorophenyl derivatives in the development of diagnostic tools or therapeutic agents for neurodegenerative diseases (Nordberg, 2007).
Toxicity and Environmental Persistence of DDT Derivatives
The environmental persistence and toxicity of DDT derivatives, including compounds with chlorophenyl groups, have been extensively reviewed. These studies provide a comprehensive understanding of the behavior of chlorinated compounds in the environment, including their bioaccumulation, degradation, and potential effects on human health and ecosystems. Such research underscores the importance of evaluating the environmental and health impacts of chlorophenyl derivatives, including those structurally related to this compound (Ricking & Schwarzbauer, 2012).
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBABRJLWCBTBS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

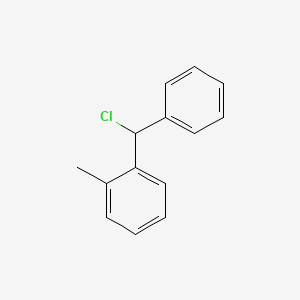
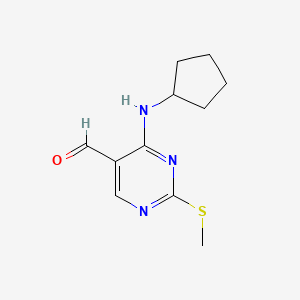



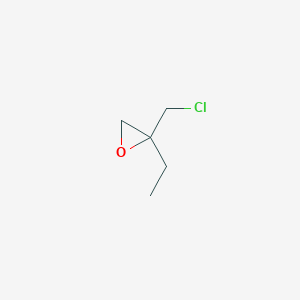

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

